molecular formula C2H7N3O B13571051 Aminoacethydrazide CAS No. 14379-80-7

Aminoacethydrazide

Cat. No.: B13571051
CAS No.: 14379-80-7
M. Wt: 89.10 g/mol
InChI Key: HAZOZRAPGZDOEM-UHFFFAOYSA-N
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Description

Aminoacethydrazide, also known as aminoacetic acid hydrazide or glycine hydrazide, is a chemical compound with the formula C₂H₇N₃O. It is a derivative of glycine, where the carboxyl group is replaced by a hydrazide group.

Properties

IUPAC Name

2-aminoacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O/c3-1-2(6)5-4/h1,3-4H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZOZRAPGZDOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162548
Record name Glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-80-7
Record name Glycine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoacethydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516397
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BH9M053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoacethydrazide can be synthesized through the reaction of glycine with hydrazine. The reaction typically involves heating glycine with hydrazine hydrate under reflux conditions. The reaction can be represented as follows:

NH₂CH₂COOH+NH₂NH₂NH₂CH₂CONHNH₂+H₂O\text{NH₂CH₂COOH} + \text{NH₂NH₂} \rightarrow \text{NH₂CH₂CONHNH₂} + \text{H₂O} NH₂CH₂COOH+NH₂NH₂→NH₂CH₂CONHNH₂+H₂O

This method is straightforward and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Schiff-Base Reaction

Aminoacethydrazide participates in Schiff-base reactions with carbonyl compounds (aldehydes/ketones) under mild conditions. This reaction forms stable imine derivatives due to the hydrazide’s nucleophilic nitrogen atoms. The mechanism involves:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity .

  • Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon .

  • Elimination of water, forming a C=N bond .

Reactant Product Conditions
Aldehydes/KetonesHydrazones/IminesAcid catalyst (e.g., HCl)

The stability of the C=N bond depends on the substituents; hydrazones are more stable than simple imines .

Hydrolysis of Imines

This compound-derived imines undergo hydrolysis under acidic conditions to regenerate carbonyl compounds and hydrazides:

  • Protonation of the imine nitrogen .

  • Water addition to the C=N bond .

  • Elimination of ammonia and hydrazide .

Imine Type Product Conditions
Hydrazones/IminesCarbonyl + hydrazideAqueous acid (e.g., HCl)

This reversibility is critical in synthetic chemistry for controlling reaction equilibria .

Other Reactions

  • Amination : this compound can react with activated alkynes via hydrative amination , forming α-amino acid derivatives under mild conditions .

  • Cyclization : In complex systems, hydrazides may participate in aldol condensations or pyrrolidine formation , as observed in related papaverine syntheses .

Structural and Reactivity Insights

The reactivity of this compound stems from its hydrazine-derived structure :

  • The sp²-hybridized nitrogen in the NH–N bond facilitates nucleophilic attack on electrophiles .

  • The terminal NH₂ group’s sp³ hybridization allows for conformational flexibility, enhancing reaction rates .

  • The trans-syn conformation (N–H trans to C=O) optimizes orbital alignment for bond cleavage and formation .

Mechanistic Steps for Schiff-Base Formation

Step Key Event Catalyst
ProtonationCarbonyl oxygen → O–H⁺Acid (e.g., HCl)
Nucleophilic attackHydrazide NH₂ → carbonyl carbon
EliminationWater loss → C=N bond formation

Scientific Research Applications

Aminoacethydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of aminoacethydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a hydrazide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Aminoacethydrazide, a hydrazide derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its structural features that allow it to interact with various biological targets. The compound's hydrazide functional group is known for its potential in medicinal chemistry, particularly in the development of new therapeutic agents against resistant strains of pathogens like Mycobacterium tuberculosis (Mtb) and various cancers.

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Studies

  • Study on Antitubercular Activity :
    A series of N-substituted amino acid hydrazides, including this compound, were synthesized and evaluated for their efficacy against drug-resistant strains of Mtb. The results showed that these compounds had minimum inhibitory concentrations (MIC) as low as 3 µM against isoniazid-resistant strains, indicating their potential as novel anti-TB agents .
  • Fungicidal Activity :
    Recent investigations into aryloxy- and arylthio-containing acethydrazides demonstrated broad-spectrum fungicidal activity. Certain derivatives exhibited excellent efficacy against fungal pathogens, suggesting a promising avenue for developing antifungal treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural modifications. Research has established that variations in the hydrazide moiety significantly affect antimicrobial potency. For instance, the introduction of specific substituents can enhance the therapeutic index while minimizing cytotoxic effects on mammalian cells .

Compound StructureMIC (µM)Cytotoxicity (%)Target Pathogen
This compound3<10Mtb
Aryloxy derivative5<15Fungal strains
Arylthio derivative4<12Fungal strains

In Vivo Studies

In vivo studies have shown that this compound derivatives exhibit low acute toxicity levels compared to traditional antibiotics. For example, one study reported an LD50 range between 520-5750 mg/kg for synthesized compounds, significantly higher than that of standard drugs like streptomycin and ciprofloxacin . This suggests a favorable safety profile for further development.

Future Directions

The promising biological activities of this compound derivatives warrant further exploration into their pharmacokinetics and mechanisms of action. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by these compounds.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing antimicrobial agents to combat resistance.
  • Clinical Trials : Conducting phased clinical trials to assess safety and efficacy in human populations.

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